molecular formula C13H16ClNO2 B1598674 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid CAS No. 308362-92-7

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid

Numéro de catalogue: B1598674
Numéro CAS: 308362-92-7
Poids moléculaire: 253.72 g/mol
Clé InChI: CWOKGKKXZYNBJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid, commonly referred to as CPCA, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Pharmacological Properties

The biological activity of this compound has been investigated for various pharmacological effects, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines such as HCT-116 and HeLa. For instance, certain derivatives demonstrated IC50 values ranging from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • CNS Activity : The compound has shown mixed agonist/antagonist properties regarding cocaine analogs, suggesting potential applications in treating addiction or related disorders .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Histone Deacetylases (HDACs) : Certain derivatives have been identified as potent HDAC inhibitors (HDACIs), which play a crucial role in cancer therapy by altering gene expression related to cell growth and apoptosis .
  • Interaction with Heat Shock Proteins : Computational studies indicate that these compounds may bind to heat shock proteins like TRAP1, contributing to their antiproliferative effects .

Antiproliferative Activity

A series of studies have demonstrated the antiproliferative effects of this compound derivatives:

CompoundCell LineIC50 (μM)Reference
CPCA Derivative AHCT-1160.69
CPCA Derivative BHeLa11
DoxorubicinHCT-1162.29

These findings suggest that modifications to the piperidine structure can significantly enhance biological activity.

CNS Effects

Research into the CNS effects of this compound has revealed:

  • Locomotor Activity Modulation : In animal models, pretreatment with (+)-CPCA blocked the stimulant effects of cocaine in a dose-dependent manner, indicating potential therapeutic applications in addiction treatment .

Q & A

Q. Basic: What are the optimal synthetic routes for 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid?

Methodological Answer:
The synthesis typically involves coupling a 4-chlorobenzyl group to a piperidine-3-carboxylic acid scaffold. Key steps include:

  • Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent side reactions .
  • Nucleophilic substitution or reductive amination to introduce the 4-chlorobenzyl moiety, as seen in analogous piperidine derivatives .
  • Deprotection and purification via acid hydrolysis (e.g., HCl in dioxane) followed by recrystallization or column chromatography. Yield optimization requires precise control of reaction temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios (1.2–1.5 equivalents of 4-chlorobenzyl chloride) .

Q. Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:
Stereoselectivity is critical for bioactive derivatives. Strategies include:

  • Chiral auxiliaries or catalysts : Use (S)- or (R)-configured starting materials, as demonstrated in the synthesis of (3S,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylates .
  • Crystallographic monitoring : Single-crystal X-ray diffraction (as in ) confirms stereochemistry post-synthesis. For example, resolving racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
  • HPLC with chiral columns to separate enantiomers, ensuring >99% enantiomeric excess (ee) for pharmacological studies .

Q. Basic: What analytical techniques confirm the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.3–7.5 ppm (4-chlorophenyl aromatic protons) and δ 3.5–4.0 ppm (piperidine CH₂ groups) .
    • ¹³C NMR : Carboxylic acid carbonyl at ~170–175 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C₁₃H₁₄ClNO₂ requires m/z 263.0718) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, as applied to analogous piperidine derivatives .

Q. Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Purity variations : Impurities ≥5% (e.g., notes 95% purity) can skew bioassay results. Validate purity via HPLC and NMR before testing.
  • Stereochemical differences : Enantiomers may exhibit divergent activities. For example, (S)-isomers of piperidine derivatives show higher receptor binding affinity than (R)-isomers .
  • Experimental design : Standardize assays (e.g., cell lines, incubation times) and use internal controls (e.g., reference inhibitors) to minimize variability .

Q. Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 hazard) .
  • First Aid : For skin contact, wash with water for 15 minutes; for ingestion, seek immediate medical attention (H302 hazard) .

Q. Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes or GPCRs). Input the compound’s 3D structure (optimized via DFT calculations) and validate docking poses with MD simulations .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with the carboxylic acid group) using software like MOE .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity, guiding structural modifications .

Propriétés

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOKGKKXZYNBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393505
Record name 1-(4-chlorobenzyl)nipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308362-92-7
Record name 1-(4-chlorobenzyl)nipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An H2O (25 mL) solution of LiOH (1.66 g) was added to a THF (60 mL) solution of ethyl 1-(4-chlorobenzyl)nipecotate. The resulting reaction mixture was stirred at room temperature for 1.5 hours. The solvent was removed under reduced pressure to provide an amorphous solid. The obtained crude product was purified by column chromatography (SiO2, 50% methanol-dichloromethane) to afford 1-(4-chlorobenzyl)nipecotic acid (9.75 g, 98.2%) as an off-while amorphous solid. The purity was determined by RPLC/MS (>95%). ESI/MS m/e 254.0 (M++H, C13H17ClNO2).
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of LiOH (1.66 g) in H2O (25 mL) was added to the solution of ethyl 1-(4-chlorobenzyl)nipecotate in THF (60 mL) and CH3OH (20 mL). The reaction mixture was stirred at room temperature for 15 h. The solvent was removed under reduced pressure to afford an amorphous solid which was purified by column chromatography (SiO2, 50% CH3OH—CH2Cl2) to yield 1-(4-chlorobenzyl)nipecotic acid (9.75 g, 98.2%) as a pale yellow amorphous solid. The purity was determined by RPLC/MS (>95%); ESI/MS m/e 254.0 (M++H, C13H17ClNO2).
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.